molecular formula C16H14O B7724567 4-Methylchalcone CAS No. 22252-14-8

4-Methylchalcone

Cat. No.: B7724567
CAS No.: 22252-14-8
M. Wt: 222.28 g/mol
InChI Key: XNLFHCPVTULKIV-VAWYXSNFSA-N
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Description

4-Methylchalcone is an aromatic ketone that forms the central core of many important biological compounds known as chalcones. Chalcones belong to the flavonoid family and are characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties .

Preparation Methods

4-Methylchalcone can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . Another method involves microbial transformations, where specific strains of bacteria such as Gordonia sp. and Rhodococcus sp. are used as biocatalysts to transform chalcones into dihydrochalcones .

Chemical Reactions Analysis

4-Methylchalcone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding epoxide or other oxidized derivatives.

    Reduction: Hydrogenation of the α,β-unsaturated bond in this compound leads to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed from these reactions include dihydrochalcones, epoxides, and substituted chalcones .

Mechanism of Action

The mechanism of action of 4-Methylchalcone involves its interaction with various molecular targets and pathways. It has been shown to modulate several signaling molecules and cascades related to disease modification. For example, it can inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in the regulation of blood sugar levels . Additionally, this compound can induce apoptosis in cancer cells by activating specific pathways that lead to cell death .

Comparison with Similar Compounds

4-Methylchalcone is similar to other chalcones, such as 4-Hydroxychalcone and 4-Methoxychalcone. it is unique due to the presence of a methyl group on the aromatic ring, which can influence its biological activity and chemical reactivity. Similar compounds include:

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLFHCPVTULKIV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-87-7, 22252-14-8
Record name 2-Propen-1-one, 3-(4-methylphenyl)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylchalcone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYLCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V69F7BQ45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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